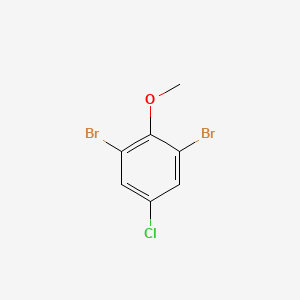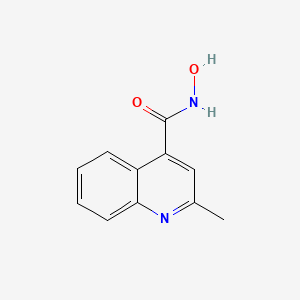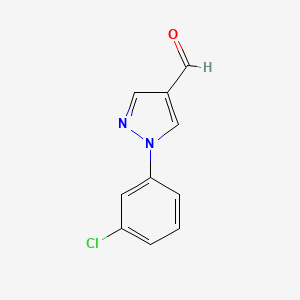![molecular formula C18H19NO3 B1358884 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate CAS No. 266354-62-5](/img/structure/B1358884.png)
2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate” is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate” is1S/C18H19NO3/c1-13-3-7-15(8-4-13)17(20)19-11-12-22-18(21)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate” is a white to off-white powder . It should be stored at 0-8°C .Applications De Recherche Scientifique
Occurrence and Behavior in Aquatic Environments
Parabens, including derivatives of 4-methylbenzoate, are widely used as preservatives in various products. Their presence and behavior in aquatic environments have been extensively studied. Research indicates that, despite wastewater treatments, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. Methylparaben and propylparaben are the most common, reflecting their widespread use in consumer products. These compounds, containing phenolic hydroxyl groups, can react with chlorine, leading to the formation of chlorinated by-products, which are more stable and persistent than the parent compounds. The implications of these chlorinated by-products on health and the environment are still under investigation and require further studies (Haman et al., 2015).
Synthetic Procedures and Biological Interest in Benzazoles
Benzazoles and derivatives are important in medicinal chemistry due to their diverse biological activities. Compounds with the guanidine moiety, such as 2-aminobenzimidazole and derivatives like Astemizole, Albendazole, and Carbendazim, have shown significant pharmacological activities. The attachment of the guanidine group to a benzazole ring, forming 2-guanidinobenzazoles, alters the biological activity of these heterocycles. The review discusses synthetic approaches, chemical aspects, and potential therapeutic applications of these compounds, highlighting recent advancements and the need for further research in developing new pharmacophores (Rosales-Hernández et al., 2022).
Degradation Processes and Stability
The study of the stability and degradation processes of compounds related to 4-methylbenzoate is crucial, especially in the context of medical applications. For instance, Nitisinone, a derivative, has shown importance in treating rare hereditary metabolic diseases. Understanding the stability of such compounds under various conditions, such as pH, temperature, and exposure to radiation, is essential for assessing their safety and efficacy. Research has identified major degradation products and emphasized the importance of further studies to comprehend the risks and benefits associated with their medical application (Barchańska et al., 2019).
Antioxidant Capacity and Mechanisms
Understanding the antioxidant capacity of compounds is vital in various fields, including food engineering and medicine. Research has focused on elucidating the reaction pathways of antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay. These studies aim to shed light on the specificity and relevance of reaction pathways and products, which is crucial for accurately assessing antioxidant capacity and comparing different antioxidants. Despite the challenges, these assays are valuable for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Propriétés
IUPAC Name |
2-[(4-methylbenzoyl)amino]ethyl 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-3-7-15(8-4-13)17(20)19-11-12-22-18(21)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBNZMFRLCGJHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640990 |
Source


|
| Record name | 2-(4-Methylbenzamido)ethyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate | |
CAS RN |
266354-62-5 |
Source


|
| Record name | 2-(4-Methylbenzamido)ethyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Diethylamino)methyl]benzonitrile](/img/structure/B1358808.png)

![3-[(3-Fluorophenoxy)methyl]piperidine](/img/structure/B1358816.png)
![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)
![3-[4-(Chlorosulfonyl)-2-fluorophenoxy]propanoic acid](/img/structure/B1358824.png)

![(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1358826.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)


![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)

